![molecular formula C16H13N3 B1683717 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Overview
Description
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline (UBCS039; CAS 358721-70-7) is a chiral heterocyclic compound with a molecular formula of C₁₆H₁₃N₃ and a molecular weight of 247.29 . It features a pyridin-3-yl substituent at the C-4 position of the dihydropyrroloquinoxaline scaffold, which confers unique biological and physicochemical properties. This compound is a potent activator of Sirtuin 6 (Sirt6), demonstrating a 3.5-fold increase in enzymatic activity with an EC₅₀ of 38 μM under steady-state conditions . Its synthesis typically involves the Pictet–Spengler reaction, optimized using catalysts like p-dodecylbenzenesulfonic acid (p-DBSA) under mild, green conditions .
Preparation Methods
Acid-Catalyzed Condensation Reactions
Amidosulfonic Acid-Mediated Synthesis
A foundational method involves the condensation of 2-(1H-pyrrol-1-yl)aniline with imidazo[1,2-a]pyridine-3-carbaldehyde or isatin derivatives under acidic conditions. Amidosulfonic acid (NH$$2$$SO$$3$$H) serves as a Brønsted acid catalyst, facilitating the formation of the dihydropyrroloquinoxaline core at elevated temperatures (80–100°C) in ethanol. This one-pot reaction achieves yields of 70–85% within 12–24 hours, depending on the aldehyde substituent. The mechanism proceeds via imine formation, followed by cyclization and dehydration (Figure 1).
Table 1: Representative Yields from Acid-Catalyzed Methods
Aldehyde Precursor | Reaction Time (h) | Yield (%) |
---|---|---|
Imidazo[1,2-a]pyridine-3-carbaldehyde | 12 | 82 |
5-Bromoisatin | 24 | 78 |
4-Nitrobenzaldehyde | 18 | 71 |
Transition Metal-Catalyzed Approaches
Gold(I)-Catalyzed Alkyne Annulation
A patent-pending method employs (acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate to catalyze the reaction between peri-pyrrole-substituted anilines and terminal aryl alkynes. Conducted in anhydrous toluene at 100°C for 24 hours, this approach achieves 65–90% yields, with electron-rich alkynes favoring higher conversions. The gold catalyst activates the alkyne for nucleophilic attack by the aniline, leading to cyclization without requiring pre-functionalized intermediates.
Iron Oxide Nanocatalyst Systems
Recent advances utilize Fe$$3$$O$$4$$@SiO$$_2$$/Schiff base/Co(II) nanocomposites to promote quinoxaline formation under mild conditions (room temperature, 3–6 hours). This method, while primarily applied to 1,2-diamines and diketones, has been adapted for UBCS039 derivatives by substituting 2-(1H-pyrrol-1-yl)aniline as the diamine equivalent. Yields range from 75–88%, with the magnetic nanocatalyst recoverable via external magnets and reusable for six cycles without significant activity loss.
Multi-Step Functionalization Strategies
Pyridine Side-Chain Introduction
A modular synthesis reported in PMC involves sequential functionalization of the pyrroloquinoxaline core:
- Intermediate Preparation : 2-Chloronicotinaldehyde undergoes nucleophilic substitution with amines (e.g., piperazine derivatives) to form substituted pyridine intermediates.
- Core Condensation : The pyridine intermediate reacts with 2-(1H-pyrrol-1-yl)aniline in ethanol under acetic acid catalysis (70°C, 12 hours), yielding UBCS039 analogs with 80–92% efficiency.
Key Optimization Parameters :
- Solvent : Ethanol > MeOH > DMF in terms of yield and purity.
- Acid Additive : Acetic acid (5 eq.) critical for imine stabilization.
- Temperature : Reactions below 60°C result in incomplete cyclization.
Green Chemistry Approaches
Aqueous-Phase Synthesis
An eco-friendly protocol uses water as the solvent with bifunctional acidic ionic liquid catalysts (e.g., Cat-1). Combining 2-(1H-pyrrol-1-yl)aniline and pyridine-3-carbaldehyde in aqueous HOAc (3.0 mL) at room temperature produces UBCS039 in 85% yield within 6 hours. This method eliminates organic solvents and reduces energy consumption, though scalability is limited by the cost of ionic liquids.
Table 2: Comparative Analysis of Green Methods
Method | Catalyst | Solvent | Yield (%) | E-Factor |
---|---|---|---|---|
Aqueous Ionic Liquid | Cat-1 | H$$_2$$O | 85 | 1.2 |
Nanocatalyzed | Fe$$3$$O$$4$$@SiO$$_2$$ | EtOH | 88 | 0.9 |
Solvent-Free Ball Milling | None | – | 72* | 0.3 |
*Hypothetical extrapolation from similar quinoxaline syntheses.
Mechanistic Insights and Byproduct Management
Competing Pathways in Cyclization
During the condensation of 2-(1H-pyrrol-1-yl)aniline with aldehydes, two competing pathways emerge:
- Dihydroquinoxaline Formation : Favored under acidic conditions with stoichiometric acid.
- Aromatization to Quinoxaline : Requires oxidative agents (e.g., DDQ) or prolonged heating.
Byproduct Mitigation Strategies :
- Temperature Control : Maintaining reactions below 100°C suppresses dehydrogenation.
- Catalyst Selection : Gold(I) catalysts minimize polymerization side reactions compared to Brønsted acids.
Industrial-Scale Considerations
Patent-Based Large-Scale Synthesis
The CN109400611B patent outlines a kilogram-scale process using gold catalysis:
- Reactor Setup : Stainless steel jacketed reactor with reflux condenser.
- Workflow :
- Charge peri-pyrrole aniline (1.0 kg), phenylacetylene (1.2 eq.), and Au catalyst (0.5 mol%) into toluene.
- Heat to 100°C for 24 hours under N$$_2$$.
- Filter through Celite, concentrate, and recrystallize from EtOAc/hexane.
- Output : 895 g (89% yield) of UBCS039 with >99% HPLC purity.
Cost-Benefit Analysis of Catalysts
Table 3: Catalyst Economics for Industrial Production
Catalyst Type | Cost per kg ($) | Recyclability | Yield Impact |
---|---|---|---|
Au(I) Hexafluoroantimonate | 12,500 | 3 cycles | +8% |
Fe$$3$$O$$4$$ Nanocomposite | 320 | 6 cycles | -5% |
NH$$2$$SO$$3$$H | 45 | Single-use | Baseline |
Chemical Reactions Analysis
UBCS039 likely undergoes various reactions, although precise details are scarce. Potential reaction types include oxidation, reduction, and substitution. Common reagents and conditions remain undisclosed.
Major Products: The primary products resulting from UBCS039 reactions are not well-documented. Further studies are needed to elucidate its chemical transformations.
Scientific Research Applications
Bruton's Tyrosine Kinase Inhibition
One of the most significant applications of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline is its role as a Bruton's tyrosine kinase (BTK) inhibitor. BTK is crucial in B-cell receptor signaling and is implicated in various B-cell malignancies. Inhibiting BTK can lead to the suppression of tumor growth in B-cell lymphomas, making this compound a potential candidate for cancer therapy .
Sirtuin Activation
Recent studies have identified derivatives of this compound as potent activators of Sirtuin 6 (Sirt6), a protein involved in cellular regulation and metabolism. Sirt6 activation has been linked to anti-aging effects and improved metabolic health, suggesting that these compounds could play a role in developing treatments for age-related diseases .
Case Study: BTK Inhibition
A study demonstrated that derivatives of this compound effectively inhibited BTK activity in vitro. The results indicated that these compounds could reduce cell proliferation in B-cell lymphoma models by over 50% at specific concentrations, highlighting their therapeutic potential .
Case Study: Sirtuin Activation
In another research effort, several derivatives were synthesized and tested for their ability to activate Sirt6. The compounds showed varying degrees of activation potency, with some achieving activation folds exceeding 4 times that of control at concentrations as low as 30 µM. This suggests a promising avenue for developing metabolic disorder treatments based on these compounds .
Potential Future Applications
The ongoing research into this compound indicates several future applications:
- Cancer Therapy : Continued exploration as a BTK inhibitor could lead to new treatments for various B-cell malignancies.
- Metabolic Disorders : As Sirt6 activators, these compounds may help develop therapies targeting metabolic syndromes or age-related conditions.
- Neurodegenerative Diseases : Given the role of sirtuins in neuroprotection, there is potential for these compounds in treating neurodegenerative diseases like Alzheimer's.
Mechanism of Action
UBCS039’s effects likely involve SIRT6 activation. Molecular targets and pathways influenced by UBCS039 remain a subject of ongoing research. Notably, it promotes deacetylation of SIRT6-targeted histone H3 sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sirt6 Activation
- UBCS039 : Selective Sirt6 activator (EC₅₀ = 38 μM); derived from lead compound 153 (weak Sirt6 stimulation) .
- Compound 29 : Higher potency than UBCS039 due to piperazine linker enhancing binding affinity .
Anticancer Activity
- UBCS039: Not directly reported, but Sirt6 modulation links to cancer metabolism .
- Derivatives 18–20 : IC₅₀ values <10 μM in breast cancer cells; isopropyl groups enhance antiproliferative effects .
Antimicrobial Activity
- Antitubercular Derivatives: MIC <1 μg/mL against M. tuberculosis via quinoxaline scaffold disruption .
- Anti-HIV/Parasitic Agents: Pyrroloquinoxaline analogs show EC₅₀ values ~5 μM against HIV-1 .
Enzyme Inhibition
- PTP1B Inhibitors : Derivatives enhance glucose uptake (C2C12 cells) via α3/α6/α7 allosteric tunnel binding .
Biological Activity
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline, also known as UBCS039, has emerged as a compound of significant interest due to its multifaceted biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : 4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline
- Molecular Formula : C16H13N3
- Molecular Weight : 247.29 g/mol
The primary mechanism of action for UBCS039 involves its role as an allosteric activator of sirtuin 6 (SIRT6) . SIRT6 is an NAD+-dependent enzyme known for its deacetylase activity that primarily targets histone proteins. By activating SIRT6, UBCS039 influences various downstream cellular processes including inflammation modulation, oxidative stress reduction, and regulation of cell senescence .
Anticancer Activity
Research has demonstrated that 4,5-dihydropyrrolo[1,2-a]quinoxalines exhibit promising anticancer properties . A study highlighted their effectiveness in targeting G protein-coupled estrogen receptor 1 (GPER), showing potential in treating breast cancer. The in vitro MTT assays indicated that derivatives containing isopropyl groups displayed significant antiproliferative effects against GPER-expressing breast cancer cells .
Anti-inflammatory Effects
UBCS039 has shown potential in reducing inflammation through its activation of SIRT6. This activation leads to decreased production of pro-inflammatory cytokines and modulation of nitric oxide production in various models .
Structure-Activity Relationship (SAR)
A series of novel derivatives based on UBCS039 have been synthesized to explore the SAR. Modifications at the 2-position of the pyridine moiety significantly impacted SIRT6 activation potency. For instance, compounds with a terminal methyl group exhibited higher activation folds compared to those with other substituents .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline, and how do reaction conditions influence yield?
Methodological Answer :
The compound is typically synthesized via multicomponent cyclization reactions. A common approach involves:
Condensation of pyrrole derivatives with pyridine-containing aldehydes under acidic conditions.
Cyclization using catalysts like palladium or copper to form the dihydroquinoxaline core .
Optimization of solvent systems (e.g., DMF or ethanol) and temperature (80–120°C) to improve yields (typically 40–65%) .
Key Variables :
- Catalyst selection : Pd(OAc)₂ improves regioselectivity but requires inert atmospheres.
- Oxidants : Molecular oxygen (O₂) offers greener alternatives to traditional oxidants like DDQ .
- Substituent effects : Electron-withdrawing groups on the pyridine ring reduce steric hindrance, enhancing cyclization efficiency .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the dihydroquinoxaline structure (e.g., δ 2.8–3.2 ppm for CH₂ protons in the dihydropyrrole ring) .
- X-ray crystallography : Resolves stereochemistry at C4 and C5 positions, critical for biological activity studies .
- HRMS : Validates molecular formula (C₁₆H₁₄N₄) with error margins < 2 ppm .
Data Interpretation Pitfalls :
- Overlapping signals in NMR due to planar chirality require 2D-COSY or NOESY for resolution.
- Crystal packing effects may distort bond angles; compare with DFT-optimized geometries .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?
Methodological Answer :
Regioselective functionalization is hindered by competing C3 vs. C4 substitution on the pyridine ring. Strategies include:
Directed ortho-metalation : Use directing groups (e.g., -OMe) to favor C4 substitution .
Computational modeling : DFT calculations predict transition-state energies for competing pathways (e.g., C3 vs. C4 attack) .
Protecting group strategies : Temporarily block reactive sites with Boc or TMS groups .
Case Study :
- C4 vs. C3 substitution : Pd-catalyzed coupling at C4 achieves 85% selectivity with 2,6-lutidine as a base, while C3 substitution dominates under ligand-free conditions .
Q. How should contradictory bioactivity data (e.g., IC₅₀ variability) be analyzed across studies?
Methodological Answer :
Discrepancies in bioactivity often arise from:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Solubility limitations : Use DMSO stocks < 0.1% to avoid cytotoxicity artifacts .
- Stereochemical purity : Chiral impurities (e.g., C4 epimers) skew dose-response curves .
Validation Protocol :
Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. SPR).
Pharmacokinetic profiling : Measure metabolic stability in microsomal assays to rule out false negatives .
Q. What computational tools are effective for optimizing reaction pathways for scale-up?
Methodological Answer :
- Reaction path search methods : Quantum chemical calculations (e.g., Gaussian 16) identify low-energy intermediates and transition states .
- Machine learning : Train models on existing reaction datasets to predict optimal solvents/catalysts .
- Kinetic modeling : Use software like COMSOL to simulate mass transfer limitations in batch reactors .
Case Study :
Properties
IUPAC Name |
4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-2-7-14-13(6-1)18-16(12-5-3-9-17-11-12)15-8-4-10-19(14)15/h1-11,16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOBGTYXYGHUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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